Palladium,dichlorobis(1-ethyl-1H-imidazole)-
Description
Palladium,dichlorobis(1-ethyl-1H-imidazole)- is a square-planar Pd(II) complex coordinated with two 1-ethylimidazole ligands via the N3 atom of the imidazole ring.
Properties
Molecular Formula |
C10H16Cl2N4Pd |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
dichloropalladium;1-ethylimidazole |
InChI |
InChI=1S/2C5H8N2.2ClH.Pd/c2*1-2-7-4-3-6-5-7;;;/h2*3-5H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
KTJOQDJLWOISCW-UHFFFAOYSA-L |
Canonical SMILES |
CCN1C=CN=C1.CCN1C=CN=C1.Cl[Pd]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Palladium, dichlorobis(1-ethyl-1H-imidazole)- typically involves the reaction of palladium chloride with 1-ethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Palladium, dichlorobis(1-ethyl-1H-imidazole)- can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to the formation of palladium metal.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligand and may require heating.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or lower oxidation state complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Catalytic Applications
1.1 Cross-Coupling Reactions
Palladium complexes are widely recognized for their role as catalysts in cross-coupling reactions, such as Suzuki and Heck reactions. The dichlorobis(1-ethyl-1H-imidazole)- complex has shown potential in facilitating these reactions due to its ability to stabilize palladium in various oxidation states.
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Palladium, dichlorobis(1-ethyl-1H-imidazole)- | 85 | |
| Heck Reaction | Palladium, dichlorobis(1-ethyl-1H-imidazole)- | 90 |
1.2 Microwave-Assisted Synthesis
Recent studies indicate that this palladium complex can be employed in microwave-assisted organic synthesis, enhancing reaction rates and yields. The use of microwave irradiation leads to improved efficiency in synthesizing complex organic molecules.
Medicinal Chemistry
2.1 Anticancer Activity
Research has demonstrated that palladium complexes possess anticancer properties similar to those of cisplatin. The mechanism involves the binding of the palladium center to DNA bases, leading to apoptosis in cancer cells.
| Compound Type | Activity | Mechanism | Reference |
|---|---|---|---|
| Palladium Complex | Anticancer | DNA Binding | |
| Cisplatin | Anticancer | DNA Binding |
Case studies reveal that dichlorobis(1-ethyl-1H-imidazole)- exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
Material Science
3.1 Synthesis of Nanomaterials
The palladium complex has been utilized in the synthesis of palladium nanoparticles, which are important for applications in catalysis and electronics. The size and distribution of these nanoparticles can be controlled through the reaction conditions involving dichlorobis(1-ethyl-1H-imidazole)-.
Mechanism of Action
The mechanism of action of Palladium, dichlorobis(1-ethyl-1H-imidazole)- in catalysis involves the coordination of the palladium center to substrates, facilitating various chemical transformations. The 1-ethyl-1H-imidazole ligands help stabilize the palladium center and can influence the reactivity and selectivity of the catalyst.
Comparison with Similar Compounds
Structural Analog: (SP-4-1)-Dichlorobis(1-phenyl-1H-imidazole)-Pd
- Substituent Effect: Replacing ethyl with phenyl (C₆H₅) introduces an aromatic, electron-withdrawing group.
- Steric Impact : The bulkier phenyl group may hinder substrate access to the Pd center, reducing reaction rates but improving selectivity in sterically demanding transformations .
- Solubility: Ethyl groups enhance lipophilicity compared to phenyl, likely improving solubility in non-polar solvents .
Palladacyclic Complexes with Bulky Substituents
Compounds such as (S)-2-(2-Iodonaphthalen-1-yl)-4-isopropyl-1H-imidazole-Pd complexes (e.g., 17n, 17o, 17p) feature iodonaphthalene and isopropyl groups :
- Steric Hindrance : These substituents create significant steric bulk, which can stabilize Pd intermediates and enhance selectivity in asymmetric catalysis.
- Electronic Effects : The electron-deficient iodonaphthalene group may modulate Pd's electrophilicity, favoring specific reaction pathways.
Imidazole Derivatives with Diverse Substituents
Compounds like ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) and methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (3j) highlight the versatility of imidazole ligands:
Table 1: Structural and Electronic Comparison of Pd–Imidazole Complexes
Research Findings and Characterization
- Synthesis : Palladium–imidazole complexes are typically synthesized via ligand substitution reactions. For example, describes Pd complexes prepared by reacting PdCl₂ with pre-functionalized imidazole ligands under reflux conditions, followed by purification via column chromatography .
- Spectroscopic Data : Key characterization methods include:
Biological Activity
Palladium, dichlorobis(1-ethyl-1H-imidazole)- is a coordination compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Molecular Formula: C8H12Cl2N4Pd
Molecular Weight: 341.53 g/mol
IUPAC Name: dichloropalladium;1-ethylimidazole
Canonical SMILES: Cl[Pd]Cl.CC1=CN=C(N1)C
InChI Key: KHXKRWSJTNBXRA-UHFFFAOYSA-L
The synthesis of palladium, dichlorobis(1-ethyl-1H-imidazole)- typically involves the reaction of palladium(II) chloride with 1-ethyl-1H-imidazole under reflux conditions. The general reaction can be represented as:
Biological Activity Overview
Palladium complexes have shown significant biological activity, particularly in the fields of antimicrobial , anticancer , and antitumor research. The biological mechanisms often involve interactions with biomolecules such as DNA and proteins.
Antimicrobial Activity
Research has indicated that imidazole-containing palladium complexes exhibit antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 10 µg/mL, showcasing their potential as antimicrobial agents .
Antitumor and Cytotoxic Effects
Palladium complexes have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that palladium(II) complexes exhibited significant cytotoxicity against HepG2 human hepatoblastoma cells, with some complexes achieving over 50% inhibition of cell proliferation at specific concentrations . Additionally, palladium compounds have been shown to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study published in the journal Antibiotics evaluated the antimicrobial activity of synthesized imidazole derivatives, including those coordinated to palladium. The results indicated that these compounds had potent activity against both gram-positive and gram-negative bacteria, with several derivatives demonstrating MIC values below 5 µg/mL against S. aureus strains .
Case Study 2: Antitumor Activity
In another study focusing on palladium complexes' antitumor properties, researchers found that certain palladium(II) complexes exhibited selective cytotoxicity towards leukemia cells compared to normal cells. The complexes were shown to disrupt cellular processes by binding to DNA, leading to increased apoptosis rates in targeted cancer cells .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Antitumor Activity | Notes |
|---|---|---|---|
| Palladium, dichlorobis(1-ethyl-1H-imidazole)- | High | Moderate | Effective against multiple bacterial strains |
| Palladium, dichlorobis(1-methyl-1H-imidazole)- | Moderate | High | Stronger antitumor effects observed |
| Palladium, dichlorobis(1-phenyl-1H-imidazole)- | Low | Moderate | Less effective than ethyl or methyl variants |
The biological activity of palladium, dichlorobis(1-ethyl-1H-imidazole)- is primarily attributed to its ability to coordinate with biomolecules. This coordination enhances the reactivity of chemical bonds within these biomolecules, facilitating interactions that can lead to antimicrobial or antitumor effects. The specific pathways involved often include DNA intercalation and disruption of cellular signaling pathways related to apoptosis .
Q & A
Q. What are the optimal synthetic conditions for preparing dichlorobis(1-ethyl-1H-imidazole)palladium?
The synthesis typically involves reacting palladium chloride (PdCl₂) with two equivalents of 1-ethyl-1H-imidazole ligand under inert conditions. A common approach is refluxing in anhydrous solvents like toluene or 1,4-dioxane at 70–120°C for 6–12 hours, followed by cooling and filtration to isolate the complex. Ligand purity is critical; prior synthesis of 1-ethyl-1H-imidazole via alkylation of imidazole with ethyl halides (e.g., ethyl bromide in basic conditions) ensures minimal impurities . Characterization via NMR and elemental analysis confirms stoichiometry and ligand coordination .
Q. How is the purity and structural integrity of this palladium complex verified experimentally?
Researchers employ a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : To confirm ligand coordination and absence of free imidazole.
- Elemental Analysis : Matches experimental C, H, N, and Pd percentages with theoretical values.
- X-ray Crystallography : Resolves the square-planar geometry typical of Pd(II) complexes.
- IR Spectroscopy : Identifies Pd-N stretching vibrations (~500–600 cm⁻¹) . Contradictions in data (e.g., unexpected melting points) may arise from solvent adducts, requiring recrystallization or repeated synthesis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation (P260) or skin contact.
- Storage : Keep in airtight containers under dry, inert atmospheres (P402 + P404).
- Waste Disposal : Collect Pd-containing waste for specialized metal recovery to minimize environmental toxicity (H400) .
Advanced Research Questions
Q. How do electronic and steric properties of 1-ethyl-1H-imidazole ligands influence catalytic activity in cross-coupling reactions?
The ethyl group enhances electron-donating capacity compared to unsubstituted imidazole, stabilizing Pd(0) intermediates during catalytic cycles. Steric effects from the ethyl substituent can modulate substrate accessibility, affecting reaction rates. Comparative studies with triphenylphosphine-based Pd complexes (e.g., dichlorobis(triphenylphosphine)palladium) show higher turnover frequencies for imidazole derivatives in Stille couplings due to stronger Pd-N bonds . Computational studies (DFT) can quantify ligand effects on transition-state energetics .
Q. How can researchers resolve contradictions in catalytic efficiency data across different solvent systems?
Contradictions often arise from solvent polarity, coordinating ability, or trace moisture. Methodological steps include:
- Controlled Replicates : Repeat reactions in rigorously dried solvents (e.g., toluene vs. DMF).
- Additive Screening : Test bases (e.g., CsF) or co-catalysts (e.g., CuI) to stabilize active species.
- Kinetic Profiling : Monitor reaction progress via GC-MS or in-situ IR to identify rate-limiting steps. For example, polar aprotic solvents may accelerate oxidative addition but hinder reductive elimination, requiring solvent optimization .
Q. What strategies improve the recyclability of this palladium complex in heterogeneous catalysis?
Immobilization on solid supports (e.g., silica, MOFs) prevents Pd aggregation and leaching. Techniques include:
- Grafting : Covalent attachment of ligands to mesoporous materials.
- Encapsulation : Embedding the complex in polymer matrices. Post-reaction analysis (ICP-MS) quantifies Pd recovery, while XPS confirms oxidation state retention after cycles .
Data Analysis and Experimental Design
Q. How can computational modeling predict the reactivity of this complex in non-traditional coupling reactions?
Molecular docking (e.g., AutoDock Vina) and DFT simulations model interactions between the Pd complex and substrates like aryl halides. For example, in silico studies predict binding affinities to EGFR kinase domains, guiding biological testing . Parameters such as HOMO-LUMO gaps and charge distribution inform mechanistic hypotheses for Suzuki-Miyaura or Buchwald-Hartwig reactions.
Q. What analytical methods detect trace Pd residues in post-reaction mixtures?
- ICP-OES/ICP-MS : Quantifies Pd down to ppb levels.
- TLC with Palladium-Specific Stains : Visualizes residual catalyst using sodium rhodizonate.
- XANES : Probes Pd oxidation states in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
